molecular formula C14H19ClN8 B13831779 2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine CAS No. 4449-95-0

2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine

Cat. No.: B13831779
CAS No.: 4449-95-0
M. Wt: 334.81 g/mol
InChI Key: BZAFNEONRJEMMI-UHFFFAOYSA-N
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Description

2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine is a complex organic compound that features a pyrimidine ring substituted with amino groups and an azophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine typically involves multiple steps. One common route starts with the preparation of the azophenyl intermediate, which is then coupled with the pyrimidine ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The azophenyl group can be reduced to form hydrazine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is investigated for its potential use in materials science, such as in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The amino groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triamino-5-(p-(N-ethylamino)phenyl)azopyrimidine: Lacks the chloroethyl group, which may result in different reactivity and biological activity.

    2,4,6-Triamino-5-(p-(N-(2-chloroethyl)amino)phenyl)azopyrimidine: Similar structure but with variations in the substitution pattern, affecting its chemical properties.

Uniqueness

The presence of the chloroethyl group in 2,4,6-Triamino-5-(p-(N-(2-chloroethyl)-N-ethylamino)phenyl)azopyrimidine makes it unique compared to its analogs. This group can participate in specific chemical reactions, such as alkylation, which can be exploited in various applications, including medicinal chemistry.

Properties

CAS No.

4449-95-0

Molecular Formula

C14H19ClN8

Molecular Weight

334.81 g/mol

IUPAC Name

5-[[4-[2-chloroethyl(ethyl)amino]phenyl]diazenyl]pyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H19ClN8/c1-2-23(8-7-15)10-5-3-9(4-6-10)21-22-11-12(16)19-14(18)20-13(11)17/h3-6H,2,7-8H2,1H3,(H6,16,17,18,19,20)

InChI Key

BZAFNEONRJEMMI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC=C(C=C1)N=NC2=C(N=C(N=C2N)N)N

Origin of Product

United States

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